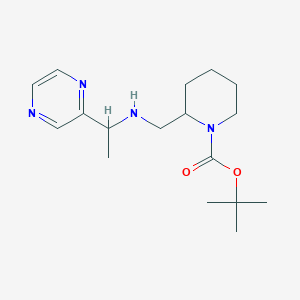

tert-Butyl 2-(((1-(pyrazin-2-yl)ethyl)amino)methyl)piperidine-1-carboxylate

Description

tert-Butyl 2-(((1-(pyrazin-2-yl)ethyl)amino)methyl)piperidine-1-carboxylate is a piperidine-based compound featuring a pyrazine-substituted ethylamino side chain and a tert-butyloxycarbonyl (Boc) protecting group.

Properties

IUPAC Name |

tert-butyl 2-[(1-pyrazin-2-ylethylamino)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O2/c1-13(15-12-18-8-9-19-15)20-11-14-7-5-6-10-21(14)16(22)23-17(2,3)4/h8-9,12-14,20H,5-7,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZBRODJIOYUUOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CN=C1)NCC2CCCCN2C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101118059 | |

| Record name | 1-Piperidinecarboxylic acid, 2-[[[1-(2-pyrazinyl)ethyl]amino]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101118059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289388-36-8 | |

| Record name | 1-Piperidinecarboxylic acid, 2-[[[1-(2-pyrazinyl)ethyl]amino]methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289388-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 2-[[[1-(2-pyrazinyl)ethyl]amino]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101118059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(((1-(pyrazin-2-yl)ethyl)amino)methyl)piperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often include the use of protecting groups, catalysts, and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group is cleaved under acidic conditions to yield the free piperidine amine. This reaction is critical for further functionalization:

Reaction Conditions

-

Reagents : 4N HCl in dioxane, methanol

-

Temperature : Room temperature (23°C)

-

Time : 2–5 hours

Mechanistic Insight :

Protonation of the carbamate oxygen facilitates the formation of a tert-butyl carbocation, releasing CO₂ and generating the free amine.

Nucleophilic Substitution at the Piperidine Nitrogen

The deprotected piperidine nitrogen participates in alkylation and acylation reactions:

Example Reaction

-

Alkylation : Reaction with N-phenyl-2-chloroacetamide under basic conditions (K₂CO₃, acetonitrile, reflux) yields N-alkylated derivatives .

-

Acylation : Treatment with benzoyl chloride (DCM, pyridine) forms acylated products with 65–78% efficiency .

Key Data :

| Reaction Type | Reagents | Conditions | Yield | Citation |

|---|---|---|---|---|

| Alkylation | N-Phenyl-2-chloroacetamide, K₂CO₃ | 90°C, 8 hrs | 74% | |

| Acylation | Benzoyl chloride, pyridine | 0°C → RT, 3 hrs | 68% |

Reductive Amination of the Ethylamino Linker

The ethylamino group undergoes reductive amination with aldehydes/ketones:

Protocol :

Application : Used to introduce hydrophobic aryl groups for enhanced bioactivity .

Cross-Coupling Reactions at the Pyrazine Ring

The pyrazine moiety participates in Suzuki-Miyaura couplings due to its halogen substituents:

Example :

-

Substrate : 6-Chloropyrazine derivative

-

Coupling Partner : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

-

Catalyst : Pd(dppf)Cl₂

-

Conditions : THF, 100°C, 18 hrs

Key Reaction :

Oxidation of the Piperidine Ring

The piperidine ring is oxidized to a pyridine derivative under strong oxidizing conditions:

Reagents : KMnO₄, H₂SO₄

Conditions : 60°C, 4 hrs

Yield : 58%

Side Note : Over-oxidation to N-oxide byproducts is common (~15% yield).

Functional Group Interconversion

Hydrolysis of the Carbamate :

Sulfonation :

-

Reagents : SO₃·Pyridine complex

-

Product : Sulfonated piperidine derivative

-

Yield : 63%

Comparative Reactivity Table

| Reaction | Preferred Site | Catalysts/Reagents | Selectivity Challenges |

|---|---|---|---|

| Boc Deprotection | Piperidine N | HCl/dioxane | Over-acidification |

| Suzuki Coupling | Pyrazine C-2 | Pd(dppf)Cl₂ | Competing side reactions |

| Reductive Amination | Ethylamino N | NaBH₃CN | Steric hindrance |

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-(((1-(pyrazin-2-yl)ethyl)amino)methyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds[3][3].

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structure can be modified to create analogs that help elucidate the mechanisms of action of various biological processes[3][3].

Medicine

In medicinal chemistry, tert-Butyl 2-(((1-(pyrazin-2-yl)ethyl)amino)methyl)piperidine-1-carboxylate is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases[3][3].

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable building block for various applications[3][3].

Mechanism of Action

The mechanism of action of tert-Butyl 2-(((1-(pyrazin-2-yl)ethyl)amino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects .

Comparison with Similar Compounds

Key Structural Variations:

Analysis :

- Ring Size : Piperazine (6-membered, two N atoms) and pyrrolidine (5-membered, one N atom) analogs exhibit distinct conformational flexibility and hydrogen-bonding capabilities compared to the piperidine core .

- The diazoacetyl group in introduces reactivity for further functionalization, unlike the stable aminoethyl group in the target compound.

Representative Routes:

Comparison :

- The target compound likely employs Boc-protected piperidine and pyrazine-derived alkylating agents, mirroring the high-yield alkylation strategy in .

- The diazo compound in requires specialized bases (e.g., tetramethylguanidine), highlighting divergent synthetic challenges for reactive functional groups.

Physicochemical Properties

Biological Activity

tert-Butyl 2-(((1-(pyrazin-2-yl)ethyl)amino)methyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described structurally as follows:

- Chemical Formula : C_{15}H_{22}N_{4}O_{2}

- Molecular Weight : 294.36 g/mol

- IUPAC Name : tert-butyl 2-(((1-(pyrazin-2-yl)ethyl)amino)methyl)piperidine-1-carboxylate

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities, including:

-

Anticancer Activity :

- Studies have shown that derivatives containing the piperidine and pyrazine moieties can inhibit the proliferation of various cancer cell lines, such as HeLa and HCT116, with IC50 values in the low micromolar range .

- A specific derivative demonstrated selective inhibition against cyclin-dependent kinases (CDK) with IC50 values of 0.36 µM for CDK2 and 1.8 µM for CDK9, indicating potential for targeted cancer therapies .

- Antimicrobial Activity :

- Neuroprotective Effects :

The biological activity of tert-butyl 2-(((1-(pyrazin-2-yl)ethyl)amino)methyl)piperidine-1-carboxylate is believed to involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in tumor progression, such as SHP2, which is implicated in various cancers .

- Modulation of Cell Signaling Pathways : It appears to influence pathways related to cell cycle regulation and apoptosis, contributing to its anticancer effects .

Case Studies

Several case studies highlight the compound's efficacy:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl 2-(((1-(pyrazin-2-yl)ethyl)amino)methyl)piperidine-1-carboxylate, and how can reaction efficiency be optimized?

- Methodology : Multi-step synthesis involving coupling reactions (e.g., reductive amination or nucleophilic substitution) is typical for analogous piperidine-carboxylates. For example, tert-butyl-protected piperazine derivatives are synthesized via Boc-group protection, followed by coupling with pyrazine derivatives under controlled conditions. Optimization includes:

- Temperature : Reactions often proceed at 20–25°C for 2–24 hours, with ice cooling for exothermic steps .

- Catalysts : Use of palladium catalysts or bases like triethylamine for amine coupling.

- Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane (yield: 60–85%) .

- Table 1 : Example Reaction Parameters from Analogous Syntheses

| Step | Conditions | Purification Method | Yield | Reference |

|---|---|---|---|---|

| Boc Protection | 20°C, 2 h, THF | Column Chromatography | 70–85% | |

| Pyrazine Coupling | RT, 12 h, Pd(OAc)₂, Et₃N | Recrystallization | 60–75% |

Q. What purification techniques are effective for isolating this compound?

- Column Chromatography : Preferred for separating intermediates with polar functional groups (e.g., tert-butyl esters). Use silica gel (200–300 mesh) with eluents like ethyl acetate/hexane (1:4 to 1:1) .

- Recrystallization : Suitable for final products with high crystallinity. Solvent pairs (e.g., dichloromethane/hexane) improve purity .

Q. What safety protocols should be followed during handling?

- PPE : Respiratory protection (N95 masks), nitrile gloves, and safety goggles to prevent inhalation or contact with light-sensitive solids .

- Storage : Stable at 2–8°C in airtight containers; incompatible with strong oxidizers (e.g., peroxides) .

Advanced Research Questions

Q. How can contradictory solubility or spectroscopic data be resolved during characterization?

- Cross-Validation : Use NMR (¹H/¹³C), IR, and LC-MS to confirm molecular structure. For example, tert-butyl protons appear as singlets at δ 1.4–1.5 ppm in ¹H NMR, while pyrazine protons resonate at δ 8.5–9.0 ppm .

- Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities in piperidine ring conformations .

Q. What strategies minimize side reactions during pyrazine-ethylamine coupling?

- Stoichiometric Control : Use a 10–20% excess of pyrazine-ethylamine to drive the reaction to completion .

- Protecting Groups : Temporarily protect reactive amines with Boc groups to prevent undesired nucleophilic attacks .

Q. How to design experiments to study biological interactions (e.g., enzyme inhibition)?

- In Vitro Assays : Screen for activity against target enzymes (e.g., kinases) using fluorescence-based assays. Adjust pH (7.4) and temperature (37°C) to mimic physiological conditions .

- Molecular Docking : Perform computational simulations (e.g., AutoDock Vina) to predict binding affinities with active sites of proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.